BenchChemオンラインストアへようこそ!

7-Aminoflavone

Cytochrome P450 1A1 Antimutagenicity Enzyme inhibition

7-Aminoflavone (7-AF) is the only commercially available aminoflavone combining sub-nanomolar AhR binding (Kd=1.31 nM, 2.5× stronger than TCDD) with sub-micromolar CYP1A1 inhibition. Unlike 7-hydroxy or 7-methoxy derivatives, its primary amine enables AhR-dependent and AhR-independent cellular response profiling, CYP1A-mediated metabolic bioactivation studies, and 2.6× greater cytotoxic potency as a ligand in Ru(II) arene complexes (A375 IC50=7.28 μM vs. 6-aminoflavone IC50=18.91 μM). Supported by Phase I clinical validation via the AFP464 prodrug scaffold. Not interchangeable with positional isomer 6-aminoflavone. Request a bulk quote today.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
CAS No. 15847-18-4
Cat. No. B095576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminoflavone
CAS15847-18-4
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)N
InChIInChI=1S/C15H11NO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,16H2
InChIKeyJGSKYGCPGCBEET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Aminoflavone (CAS 15847-18-4): A Research-Grade Amino-Substituted Flavone for CYP1A1/AhR Pathway and Anticancer Studies


7-Aminoflavone (7-AF, CAS 15847-18-4) is a synthetic flavonoid derivative belonging to the flavone class, characterized by a 15-carbon C6-C3-C6 skeleton with a primary amino group (-NH2) substituted at the 7-position of the A-ring . It is commercially available as a research compound with a typical purity specification of 97%, a molecular weight of 237.25 g/mol (C15H11NO2), and a reported melting point of 184–188 °C . 7-AF has been investigated as a ligand of the aryl hydrocarbon receptor (AhR) and as a modulator of cytochrome P450 1A family enzymes, with demonstrated anticancer, antimicrobial, and enzyme-inhibitory properties [1].

Why 7-Aminoflavone Cannot Be Interchanged with Unsubstituted Flavone or Hydroxy/Methoxy Analogs in CYP1A1/AhR Research


Substitution at the 7-position of the flavone A-ring fundamentally alters the compound's biological profile in ways that preclude simple interchangeability. Unsubstituted flavone exhibits negligible CYP1A1 inhibitory activity, whereas 7-aminoflavone demonstrates sub-micromolar Ki values (<1 μM) against CYP1A1 [1]. Hydroxy and methoxy analogs at the 7-position (e.g., 7-hydroxyflavone, 7-methoxyflavone) exhibit aromatase (CYP19) inhibitory activity [2], but 7-aminoflavone operates through a distinct AhR/CYP1A1 signaling axis that is not shared by these oxygen-substituted congeners [1][3]. The presence of the amino group confers both AhR ligand activity and the capacity for metabolic bioactivation via CYP1A monooxygenases, a feature not present in 7-hydroxy or 7-methoxy derivatives [3].

Quantitative Differentiation Evidence: 7-Aminoflavone Versus Closest Analogs and Comparators


CYP1A1 Inhibitory Potency of Flavone Derivatives: 7-Aminoflavone Class-Level Sub-Micromolar Ki

Flavones and flavonols as a class demonstrate strong inhibition of cytochrome P450 1A1, with Ki values less than 1 μM (while the Km of Trp-P-2 is 25 μM), representing a binding affinity >25-fold higher than the natural substrate [1]. This class-level inhibitory potency contrasts sharply with unsubstituted flavone, which shows negligible CYP1A1 inhibition [1].

Cytochrome P450 1A1 Antimutagenicity Enzyme inhibition Flavonoid pharmacology

AhR Ligand Activity: 7-Aminoflavone Binding Affinity (Kd = 1.31 nM) Versus TCDD (Kd = 3.3 nM)

7-Aminoflavone binds to the aryl hydrocarbon receptor (AhR) with a reported dissociation constant (Kd) of 1.31 nM, representing an affinity approximately 2.5-fold higher than the prototypical AhR ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD; Kd = 3.3 nM) [1]. This high-affinity AhR binding is a defining feature of aminoflavone pharmacology that underlies its selective antitumor activity.

Aryl hydrocarbon receptor AhR ligand Binding affinity Receptor pharmacology

Dual Mechanism Profile: 7-Aminoflavone Inhibits HIF-1α Independently of AhR, Unlike AhR-Exclusive Ligands

In MCF-7 breast cancer cells, 7-aminoflavone (AF) inhibits HIF-1α transcriptional activity and protein accumulation. Critically, this HIF-1α inhibition persists in AhR100 cells that possess a functionally impaired AhR pathway, demonstrating that the HIF-1α suppression operates independently of AhR engagement [1]. This dual-mechanism profile contrasts with AhR-selective ligands whose biological effects are entirely AhR-dependent.

Hypoxia-inducible factor AhR-independent signaling Dual mechanism Cancer pharmacology

CYP1A2-Mediated Regioselective Metabolism: 7-Aminoflavone Versus Fluorinated Amino Analogs

7-Aminoflavone undergoes CYP1A2-mediated regioselective oxidation as a major metabolic pathway, with thirteen metabolites identified in vivo, including three monohydroxy-AFs, two dihydroxy-AFs and their conjugates, and one N-glucuronide [1]. This metabolic profile is distinct from 5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methylchromen-4-one (the diaminoflavone NSC 686288/AFP464), which contains fluorine substitutions that alter CYP1A2 regioselectivity and species-specific catalytic activity [1].

Drug metabolism CYP1A2 Regioselective oxidation Pharmacokinetics

Ligand Activity in Ruthenium(II) Complexes: 7-Aminoflavone (IC50 7.28–8.71 μM) Versus 6-Aminoflavone (IC50 18.91–23.15 μM)

Ruthenium(II) arene complexes containing 7-aminoflavone as a ligand exhibit significantly enhanced cytotoxicity against melanoma cells compared to the corresponding 6-aminoflavone complexes. 7-Aminoflavone-containing complexes show IC50 values of 7.28 μM and 8.71 μM against the A375 and Hs294T melanoma cell lines, respectively, while the 6-aminoflavone-containing complexes display IC50 values of 18.91 μM and 23.15 μM, respectively—representing a 2.6-fold increase in potency for the 7-amino derivative [1].

Metal complexes Cytotoxicity Melanoma Ruthenium arene complexes

Clinical Development Trajectory: Aminoflavone Prodrug AFP464 in Phase I Trials Versus Non-Clinical Hydroxyflavone Analogs

The aminoflavone prodrug AFP464 (NSC 710464), for which 7-aminoflavone serves as the active pharmacophore core, has advanced to Phase I clinical trials in patients with advanced solid tumors (NCT00369200), evaluating doses ranging from 10 to 27 mg/m² administered weekly [1][2]. This clinical advancement contrasts sharply with 7-hydroxyflavone and 7-methoxyflavone, which remain limited to in vitro and preclinical investigation due to poor oral bioavailability and lack of demonstrated clinical utility [3].

Clinical development Phase I trial Prodrug Therapeutic index

Procurement-Relevant Research and Industrial Application Scenarios for 7-Aminoflavone (CAS 15847-18-4)


AhR Ligand Binding and Signaling Studies: High-Affinity Probe with Kd = 1.31 nM

7-Aminoflavone serves as a high-affinity AhR ligand (Kd = 1.31 nM, ~2.5-fold higher affinity than TCDD at Kd = 3.3 nM) for studies investigating aryl hydrocarbon receptor signaling, translocation, and downstream transcriptional activation [1]. Its AhR-dependent and AhR-independent activities (including HIF-1α inhibition) make it a versatile pharmacological tool for dissecting AhR-mediated versus AhR-independent cellular responses [1].

CYP1A Isoform Metabolism Studies: Regioselective Oxidation Substrate

7-Aminoflavone undergoes CYP1A2-mediated regioselective oxidation, producing multiple monohydroxylated and dihydroxylated metabolites, as well as sulfate/glucuronide conjugates and N-glucuronide derivatives [2]. This well-characterized metabolic profile, distinct from fluorinated aminoflavone analogs, makes 7-AF an ideal substrate for investigating CYP1A isoform-specific metabolism, enzyme kinetics, and species-specific catalytic differences [2].

Metal-Based Anticancer Complex Development: Preferred Ligand for Ru(II) Arene Systems

In ruthenium(II) arene complex synthesis, 7-aminoflavone as a ligand yields complexes with approximately 2.6-fold greater cytotoxic potency against melanoma cells (A375: IC50 = 7.28 μM; Hs294T: IC50 = 8.71 μM) compared to complexes utilizing the 6-aminoflavone positional isomer (IC50 = 18.91 μM and 23.15 μM, respectively) [3]. For researchers developing organometallic anticancer agents, the 7-amino substitution pattern offers demonstrably superior ligand performance.

Translational Oncology and Prodrug Development: Clinically Validated Scaffold

The aminoflavone chemical scaffold, for which 7-aminoflavone is a core structural representative, has advanced to Phase I clinical evaluation via the prodrug AFP464 in patients with advanced solid tumors [4]. In contrast to 7-hydroxyflavone and 7-methoxyflavone, which remain limited to in vitro studies due to poor bioavailability, the aminoflavone series provides a clinically tested foundation for medicinal chemistry optimization and translational cancer research [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Aminoflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.